Neostigmine Bromide

Description

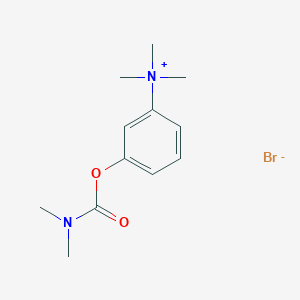

Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULNWZDBKTWDGK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-99-4 (Parent) |

Source

|

| Record name | Neostigmine bromide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9041075 |

Source

|

| Record name | Neostigmine bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID855599 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

114-80-7 |

Source

|

| Record name | Neostigmine bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neostigmine bromide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | neostigmine bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neostigmine bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neostigmine bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOSTIGMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005SYP50G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neostigmine Bromide's Mechanism of Action on Nicotinic Receptors: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neostigmine bromide is a quaternary ammonium compound and a reversible acetylcholinesterase (AChE) inhibitor. Its primary pharmacological effect is the potentiation of cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh). This guide delves into the intricate mechanisms of neostigmine's action, with a specific focus on its interaction with nicotinic acetylcholine receptors (nAChRs). Beyond its canonical role as an AChE inhibitor, emerging evidence reveals a direct and complex modulatory effect on nAChRs, encompassing competitive antagonism, direct activation, and potential channel block. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of neostigmine is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][2][3][4][5][6][7][8] By binding to the anionic and esteratic sites of AChE, neostigmine prevents the breakdown of ACh, leading to its accumulation at cholinergic synapses.[1][3] This elevation of ACh concentration enhances the activation of both muscarinic and nicotinic receptors.[1][2][5] Due to its quaternary ammonium structure, neostigmine is water-soluble and does not readily cross the blood-brain barrier, confining its primary effects to the peripheral nervous system.[1][2][6][7]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the fundamental mechanism of neostigmine in potentiating cholinergic signaling through the inhibition of AChE.

Caption: Neostigmine inhibits AChE, increasing ACh in the synapse and enhancing nAChR activation.

Direct Interaction with Nicotinic Receptors

Beyond its indirect effects through AChE inhibition, a growing body of evidence indicates that neostigmine can directly interact with nicotinic receptors. This direct action is multifaceted and appears to be dependent on the specific nAChR subtype and the concentration of neostigmine. The primary modes of direct interaction identified are competitive antagonism and direct agonism/partial agonism.

Competitive Antagonism

Several studies have demonstrated that neostigmine can act as a competitive antagonist at neuronal nAChRs. This means that neostigmine can directly bind to the same site as acetylcholine on the receptor, but without activating it, thereby preventing ACh from binding and opening the ion channel. This antagonistic effect has been observed to be concentration-dependent and voltage-independent.[9]

Direct Agonism and Partial Agonism

Conversely, there is also evidence suggesting that neostigmine can directly activate postsynaptic nAChRs at the motor endplate, acting as a partial agonist.[2][10] In experimental preparations, neostigmine alone has been shown to elicit muscle contraction, albeit to a lesser extent than a full agonist like ACh.[10] This suggests that neostigmine can induce a conformational change in the nAChR to open its ion channel, though with lower efficacy than the endogenous ligand.

Quantitative Data on Neostigmine-Nicotinic Receptor Interaction

The following table summarizes the available quantitative data on the interaction of neostigmine with nicotinic receptors from various experimental models.

| Parameter | Value | Receptor/System | Species | Reference |

| IC₅₀ | 7.0 x 10⁻⁴ M | Nicotinic Acetylcholine-Induced Inward Currents | Frog (Sympathetic Ganglion Cells) | [1] |

| EC₅₀ | 0.20 ± 0.06 µM | Neostigmine-Induced Contraction | Guinea Pig (Ileum) | [11] |

| Inhibition % | 21.5 ± 10.7% | DMPP (50 µM)-Induced Currents | Rat (Superior Cervical Ganglia) | [9] |

| Inhibition % | 52.9 ± 9.2% | DMPP (50 µM)-Induced Currents | Rat (Superior Cervical Ganglia) | [9] |

| Inhibition % | 86.9 ± 4.9% | DMPP (50 µM)-Induced Currents | Rat (Superior Cervical Ganglia) | [9] |

Experimental Protocols

A thorough understanding of neostigmine's mechanism of action necessitates robust experimental methodologies. The following sections outline the core protocols used to investigate the interaction of neostigmine with nicotinic receptors.

Whole-Cell Patch Clamp Electrophysiology

This technique is instrumental in studying the effects of neostigmine on ion channel function in real-time.

-

Cell Preparation: Culture neurons (e.g., from neonatal rat superior cervical ganglia) or cell lines expressing specific nAChR subtypes on glass coverslips.[9]

-

Recording Pipettes: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an intracellular solution (e.g., K-Gluconate based).

-

External Solution: Continuously perfuse the recording chamber with an artificial cerebrospinal fluid (aCSF) at a rate of approximately 1.5 mL/min.

-

Giga-seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV) to record agonist-induced currents.

-

Drug Application: Apply a nicotinic agonist (e.g., acetylcholine or DMPP) to elicit a baseline current. Co-apply or pre-apply neostigmine at various concentrations to measure its effect on the agonist-induced current.

-

Data Analysis: Analyze the amplitude, kinetics, and voltage-dependence of the recorded currents to determine the nature of neostigmine's interaction (e.g., potentiation, inhibition, competitive vs. non-competitive antagonism).

References

- 1. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]

- 3. Neostigmine - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. openanesthesia.org [openanesthesia.org]

- 9. Neostigmine competitively inhibited nicotinic acetylcholine receptors in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neostigmine-induced contraction and nitric oxide-induced relaxation of isolated ileum from STZ diabetic guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

Cholinesterase Inhibition Profile of Neostigmine Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostigmine bromide is a parasympathomimetic agent, specifically a reversible inhibitor of cholinesterases, that has been a cornerstone in the management of myasthenia gravis and for the reversal of non-depolarizing neuromuscular blockade.[1][2] Its mechanism of action lies in the inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3][4] By impeding the degradation of ACh, neostigmine effectively increases the concentration and prolongs the residence time of ACh at the synaptic cleft, thereby enhancing cholinergic neurotransmission at both nicotinic and muscarinic receptors.[4][5] This guide provides an in-depth technical overview of the cholinesterase inhibition profile of neostigmine, including its binding kinetics, selectivity, and the experimental protocols used for its characterization.

Mechanism of Cholinesterase Inhibition

Neostigmine acts as a carbamate inhibitor, binding to the active site of cholinesterases.[5] The inhibition process involves the transfer of the carbamoyl group from neostigmine to a serine residue within the enzyme's active site, forming a carbamylated enzyme conjugate. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This effectively renders the enzyme temporarily inactive, leading to an accumulation of acetylcholine in the synapse.[5]

Quantitative Inhibition Profile

The inhibitory potency of this compound against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is summarized in the table below. The data presented are IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Enzyme | Inhibitor | IC50 (µM) |

| Human Acetylcholinesterase (AChE) | This compound | 0.062 ± 0.003[6] |

| Human Butyrylcholinesterase (BChE) | This compound | 0.373 ± 0.089[6] |

Based on these IC50 values, this compound demonstrates a greater selectivity for AChE over BChE, with an approximate 6-fold higher potency for AChE.

Experimental Protocols

Determination of Cholinesterase Inhibition using the Ellman's Assay

The most common method for measuring cholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the thiol product of substrate hydrolysis with a chromogenic reagent.

Principle:

Acetylthiocholine (ATC) is used as a substrate for cholinesterase. The enzyme hydrolyzes ATC to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

-

This compound solutions of varying concentrations

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer) and perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare working solutions of the enzyme (AChE or BChE), substrate (ATCI or BTCI), and DTNB in phosphate buffer. The final concentrations in the assay will need to be optimized, but typical ranges are:

-

DTNB: 0.3 mM

-

Substrate (ATCI/BTCI): 0.5 mM

-

Enzyme: Concentration sufficient to yield a linear rate of reaction for at least 10 minutes.

-

-

-

Assay Setup (in a 96-well microplate):

-

Blank: Add phosphate buffer, substrate solution, and DTNB solution.

-

Control (Uninhibited Enzyme Activity): Add phosphate buffer, enzyme solution, and DTNB solution.

-

Test (Inhibited Enzyme Activity): Add this compound solution at various concentrations, enzyme solution, and DTNB solution.

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each neostigmine concentration using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100

-

Plot the percentage of inhibition against the logarithm of the neostigmine concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathways

Neostigmine's inhibition of cholinesterase leads to an accumulation of acetylcholine, which then acts on muscarinic and nicotinic receptors. The downstream signaling cascades of these receptors are complex and cell-type specific.

Caption: Muscarinic Receptor (Gq-coupled) Signaling Pathway.

Caption: Nicotinic Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cholinesterase inhibition assay.

Caption: Workflow for In Vitro Cholinesterase Inhibition Assay.

Conclusion

This compound is a potent, reversible inhibitor of acetylcholinesterase with a lower affinity for butyrylcholinesterase. Its clinical efficacy is derived from the accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses. The quantitative assessment of its inhibitory profile, primarily through methods like the Ellman's assay, is crucial for understanding its pharmacological activity. The subsequent activation of muscarinic and nicotinic receptors initiates a cascade of intracellular events that mediate the physiological responses observed with neostigmine administration. This guide provides a foundational understanding for researchers and professionals involved in the study and development of cholinergic agents. Further research to delineate the precise kinetic parameters (Ki, kon, koff) would provide a more complete picture of its interaction with human cholinesterases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Neostigmine Methylsulfate used for? [synapse.patsnap.com]

- 3. Neostigmine - Wikipedia [en.wikipedia.org]

- 4. Neostigmine - Mechanism of action, indications and side effects | PDF [slideshare.net]

- 5. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Neostigmine Bromide in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of neostigmine bromide in commonly used rodent models. The information presented herein is intended to assist researchers and drug development professionals in designing and interpreting preclinical studies involving this compound. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant pathways to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats and mice.

Core Pharmacokinetic Parameters

The pharmacokinetics of this compound in rodents are characterized by poor oral absorption and rapid elimination.[1] As a quaternary ammonium compound, its polarity limits its ability to cross biological membranes, including the gastrointestinal tract and the blood-brain barrier.[2]

Data Summary Tables

The following tables summarize the available quantitative pharmacokinetic data for this compound in rats and mice. It is important to note that direct comparisons between studies may be limited due to variations in experimental design, analytical methodologies, and formulations used.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Administration Route | Dose | Formulation | AUC (mg·h/L) | Cmax (mg/L) | Tmax (h) | t1/2 (h) | Source(s) |

| AUC₀₋t | Injection | 0.15 mg/kg | Conventional | 15.97 ± 5.22 | 4.61 ± 0.91 | 0.45 ± 0.11 | 1.79 ± 0.27 | [3] |

| AUC₀₋t | Injection | 0.15 mg/kg | Multivesicular Liposomes | 35.56 ± 4.62 | 2.49 ± 0.31 | 2.40 ± 0.89 | 15.14 ± 6.81 | [3] |

Table 2: Lethal Dose (LD50) of Neostigmine in Rodents

| Species | Administration Route | LD50 (mg/kg) | Source(s) |

| Rat | Intravenous | 0.315 ± 0.019 | [4] |

| Rat | Subcutaneous | 0.445 ± 0.032 | [4] |

| Rat | Intramuscular | 0.423 ± 0.032 | [4] |

| Mouse | Intravenous | 0.3 ± 0.02 | [4] |

| Mouse | Subcutaneous | 0.54 ± 0.03 | [4] |

| Mouse | Intramuscular | 0.395 ± 0.025 | [4] |

Mechanism of Action and Metabolism

Neostigmine's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine.[5] By inhibiting AChE, neostigmine increases the concentration of acetylcholine at the neuromuscular junction and other cholinergic synapses, leading to enhanced cholinergic neurotransmission.[5]

The metabolism of neostigmine primarily occurs through two pathways: hydrolysis by cholinesterases and metabolism by hepatic microsomal enzymes.[4][6] The major metabolite is 3-hydroxyphenyltrimethylammonium, which is subsequently conjugated, for instance, with glucuronic acid in rats, and then excreted.[7]

Figure 1: Mechanism of Action of Neostigmine.

Figure 2: Metabolic Pathway of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible pharmacokinetic data. The following sections outline key methodologies for the administration of this compound and for blood sample collection in rats and mice.

Figure 3: Experimental Workflow for a Rodent PK Study.

Drug Administration

1. Oral Administration (Gavage) in Rats

-

Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Needle Measurement: Measure the appropriate length of the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to prevent insertion beyond this point.

-

Procedure: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

-

Dose Administration: Once the needle is in the correct position, administer the this compound solution slowly and steadily.

-

Post-Administration: Gently remove the gavage needle and return the rat to its cage. Monitor the animal for any signs of distress.

2. Intravenous (IV) Injection (Tail Vein) in Mice

-

Animal Preparation: Place the mouse in a suitable restraint device to expose the tail. Warming the tail using a heat lamp or warm water bath can help dilate the lateral tail veins, making them more visible and accessible.

-

Vein Identification: Identify one of the lateral tail veins.

-

Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G), insert the needle into the vein at a shallow angle. A successful insertion may be indicated by a flash of blood in the hub of the needle.

-

Dose Administration: Inject the this compound solution slowly and observe for any signs of swelling at the injection site, which would indicate a perivascular injection.

-

Post-Injection: After administering the full dose, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

3. Subcutaneous (SC) Injection in Mice

-

Animal Restraint: Manually restrain the mouse by scruffing the skin on its back to create a tent of skin.

-

Injection Site: The injection is typically administered into the loose skin over the back or flank.

-

Procedure: Insert a sterile needle (e.g., 25-27G) into the base of the skin tent. Aspirate briefly to ensure a blood vessel has not been entered.

-

Dose Administration: Inject the this compound solution to form a small bleb under the skin.

-

Post-Injection: Withdraw the needle and gently massage the injection site to aid in the dispersion of the solution.

Blood Sample Collection

1. Jugular Vein Cannulation in Rats (for serial sampling)

-

Surgical Procedure: This is a surgical procedure requiring anesthesia. A small incision is made in the neck to expose the jugular vein. A cannula is inserted into the vein and secured. The other end of the cannula is tunneled subcutaneously and exteriorized at the back of the neck.

-

Blood Collection: For sampling, the rat is gently restrained, and the cannula is accessed. A small volume of blood is withdrawn and discarded to clear the cannula of any locking solution. The desired blood sample is then collected.

-

Post-Collection: The cannula is flushed with a sterile saline solution containing an anticoagulant (e.g., heparin) to maintain patency.

2. Retro-orbital Sinus Sampling in Mice

-

Anesthesia: This procedure requires the mouse to be under general anesthesia.

-

Procedure: A sterile capillary tube is carefully inserted into the medial canthus of the eye. With a slight rotation, the tube penetrates the retro-orbital sinus, and blood will flow into the tube via capillary action.

-

Post-Collection: After collecting the desired volume, the capillary tube is removed, and gentle pressure is applied to the eyelid to ensure hemostasis. An ophthalmic ointment should be applied to the eye.

Bioanalytical Method for Quantification of Neostigmine

A common method for the quantification of neostigmine in rodent plasma is Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation. An organic solvent, such as acetonitrile, is added to the plasma to precipitate the proteins. The sample is then vortexed and centrifuged.

-

Internal Standard: An internal standard (e.g., rivastigmine) is added to the samples and calibration standards to correct for variations in extraction efficiency and instrument response.[8]

-

Chromatography: The supernatant is injected into an LC system. Separation is typically achieved on a C18 reverse-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Mass Spectrometry: The eluent from the LC column is introduced into a mass spectrometer for detection and quantification. Multiple Reaction Monitoring (MRM) mode is often used for its high selectivity and sensitivity.[8]

Conclusion

This technical guide has provided a summary of the pharmacokinetics of this compound in rodent models, including key parameters, metabolic pathways, and detailed experimental protocols. The provided data and methodologies can serve as a valuable resource for researchers in the field of pharmacology and drug development. It is evident that while some pharmacokinetic data is available, further studies directly comparing different administration routes in both rats and mice would be beneficial for a more complete understanding of this compound's disposition in these preclinical species. The visualization of the mechanism of action, metabolic pathway, and experimental workflow aims to provide a clear and concise reference for laboratory investigation.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Retro-Orbital Blood Collection in Mice | Animals in Science [queensu.ca]

- 3. research.vt.edu [research.vt.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Neostigmine - Mechanism of action, indications and side effects | PDF [slideshare.net]

- 6. ltk.uzh.ch [ltk.uzh.ch]

- 7. Sequestration of neostigmine and metabolites by perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. animalcare.jhu.edu [animalcare.jhu.edu]

Neostigmine Bromide and the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Neostigmine Bromide's effects on the central nervous system (CNS). Drawing from preclinical and clinical research, this document details the pharmacokinetics, mechanism of action, and the nuanced direct and indirect impacts of neostigmine on the CNS. Particular attention is given to its limited blood-brain barrier permeability and the emerging evidence of its influence on neuroinflammation and cognitive function.

Executive Summary

This compound, a quaternary ammonium compound, is a reversible acetylcholinesterase inhibitor. Its primary clinical applications are in the periphery, for conditions such as myasthenia gravis and the reversal of neuromuscular blockade. Due to its charged nature, neostigmine does not readily cross the blood-brain barrier (BBB) under normal physiological conditions, leading to a long-held belief that it is devoid of central nervous system effects.[1][2][3] However, recent research has unveiled a more complex picture. Evidence now suggests that neostigmine can exert indirect effects on the CNS, primarily through the modulation of peripheral inflammation.[1][4] Furthermore, under conditions of a compromised BBB, such as during surgery or systemic inflammation, there is a potential for direct, albeit limited, central penetration.[1] This guide will dissect these mechanisms, presenting the available quantitative data, experimental methodologies, and a critical analysis of the current state of knowledge.

Mechanism of Action

Neostigmine's fundamental mechanism of action is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[2][5] By binding to the anionic and esteratic sites of AChE, neostigmine prevents the hydrolysis of the neurotransmitter acetylcholine (ACh), leading to an accumulation of ACh at cholinergic synapses.[2] This potentiation of cholinergic transmission is the basis for its therapeutic effects in the peripheral nervous system.[5]

Pharmacokinetics and Blood-Brain Barrier Penetration

The physicochemical properties of this compound are central to its pharmacokinetic profile. As a quaternary ammonium salt, it is highly polar and ionized at physiological pH. This characteristic significantly hinders its ability to passively diffuse across the lipid-rich blood-brain barrier.[1][2]

Quantitative Data on CNS Penetration

Direct quantification of neostigmine in the CNS following systemic administration is scarce in the literature. However, studies employing direct administration into the central compartments provide valuable insights.

| Route of Administration | Species | Dose | Maximum Concentration in CSF | Time to Max Concentration | Reference |

| Epidural | Rat | Not Specified | 5 ± 0.1 µg/mL | 5 hours | [6] |

| Intrathecal | Human | 50-750 µg | - | - | [7] |

Note: The human study focused on the resulting increase in acetylcholine rather than the concentration of neostigmine itself.

Direct Central Nervous System Effects

While BBB penetration is limited, direct administration of neostigmine into the CNS in experimental settings has demonstrated clear physiological effects.

Neurochemical Changes

Intrathecal administration of neostigmine in humans leads to a significant and rapid increase in cerebrospinal fluid (CSF) acetylcholine levels.

| Analyte | Baseline Concentration in CSF | Concentration post-Neostigmine | Time to Increase | Reference |

| Acetylcholine | <20 pmol/mL | >100 pmol/mL | 15 minutes | [7] |

Experimental Protocols for Assessing Direct CNS Effects

4.2.1 Intrathecal Administration in Rats for Safety and Analgesia Assessment

-

Objective: To determine the safety and analgesic effect of chronically administered intrathecal neostigmine.[8]

-

Methodology:

-

Rats are implanted with chronic intrathecal catheters.

-

Daily injections of saline (vehicle), 5 µg/10 µL, or 10 µg/10 µL neostigmine HCl are administered for 4 days.

-

Animals are observed for general behavior and nociception using a hot plate test (52.5°C).

-

Following the treatment period, spinal cords are collected for histopathological examination.[8]

-

4.2.2 Cerebrospinal Fluid Pharmacokinetic Study in Humans

-

Objective: To define the CSF pharmacokinetics of intrathecal neostigmine and its effect on CSF acetylcholine.[7]

-

Methodology:

-

Human volunteers receive intrathecal neostigmine (50-750 µg) via an indwelling spinal catheter.

-

CSF is sampled at various time points post-injection.

-

CSF samples are analyzed for neostigmine and acetylcholine concentrations.

-

Pharmacokinetic and pharmacodynamic modeling is performed to correlate drug concentration with physiological effects (e.g., analgesia).[7]

-

Indirect Central Nervous System Effects

The most compelling evidence for neostigmine's CNS effects lies in its ability to modulate peripheral processes that, in turn, influence central neurobiology.

The Cholinergic Anti-Inflammatory Pathway (CAP)

A key mechanism underlying the indirect CNS effects of neostigmine is the cholinergic anti-inflammatory pathway (CAP).[1][4] This pathway involves the vagus nerve and its ability to suppress peripheral inflammation. By inhibiting acetylcholinesterase in the periphery, neostigmine enhances cholinergic signaling, which can activate the CAP and lead to a reduction in systemic pro-inflammatory cytokines.[1] This peripheral anti-inflammatory effect can indirectly impact the CNS by reducing the influx of inflammatory mediators into the brain, particularly in situations where the BBB is compromised.[1][4]

Effects on Postoperative Cognitive Dysfunction (POCD)

Several clinical studies have investigated the impact of neostigmine on postoperative cognitive dysfunction, a condition with a significant inflammatory component.

| Study Focus | Patient Population | Neostigmine Dose | Key Findings | Reference |

| POCD Incidence | Elderly patients undergoing noncardiac surgery | 0.04 mg/kg | Significantly reduced incidence of POCD on the first postoperative day (-22% vs. placebo). | [9] |

| POCD Incidence | Elderly patients undergoing gastrointestinal cancer surgery | 0.02-0.04 mg/kg | Significantly lower incidence of early postoperative cognitive decline (10-15.7% vs. control). | [10] |

| Meta-analysis of PND | Patients undergoing surgery | Varied | Overall reduced incidence of PND in the neostigmine group (OR: 0.76). | [11] |

5.2.1 Experimental Protocol for a POCD Clinical Trial

-

Objective: To investigate the efficacy of neostigmine on POCD and its effect on markers of oxidative stress.[9]

-

Methodology:

-

A double-blind, placebo-controlled, randomized trial design is used.

-

118 elderly patients (≥65 years) undergoing noncardiac surgery are enrolled.

-

Patients are allocated to a neostigmine treatment group (0.04 mg/kg) or a placebo (normal saline) group postoperatively.

-

Cognitive function is assessed using the Mini-Mental State Examination (MMSE) and the Montreal Cognitive Assessment (MoCA). POCD is diagnosed if Z-scores for both are ≤ -1.96.

-

Postoperative serum levels of malondialdehyde (MDA), superoxide dismutase (SOD), and brain-derived neurotrophic factor (BDNF) are measured.[9]

-

Influence on Cerebral Blood Flow

The impact of neostigmine on cerebral blood flow (CBF) is not fully resolved. One study comparing neostigmine with the BBB-penetrating physostigmine found that physostigmine, but not neostigmine, significantly increased cerebral blood velocity during orthostatic stress, suggesting a lack of direct central vasodilatory effect for neostigmine.[12] However, at a higher dose in the supine position, neostigmine did show a small but significant increase in cerebral flow velocity.[12]

Potential Neurotoxicity

While generally considered safe when used as directed, an overdose of neostigmine can lead to a cholinergic crisis, characterized by excessive cholinergic stimulation.[13] In severe cases, this can result in seizures and respiratory arrest.[14] Animal studies with chronic intrathecal administration have shown a local inflammatory reaction to the catheter but no evidence of spinal tissue toxicity attributable to neostigmine itself at the tested doses.[8]

Conclusion and Future Directions

The effects of this compound on the central nervous system are more intricate than traditionally thought. While its quaternary structure largely prevents entry into the brain, its ability to modulate peripheral inflammation via the cholinergic anti-inflammatory pathway provides a plausible mechanism for its observed central effects, such as the reduction in postoperative cognitive dysfunction. The potential for limited BBB penetration in states of systemic inflammation warrants further investigation with more sensitive analytical techniques to quantify neostigmine concentrations in the CSF and brain parenchyma following systemic administration.

Future research should focus on:

-

Developing and utilizing highly sensitive assays to determine the extent of neostigmine's BBB penetration in various clinical and preclinical models of systemic inflammation and surgical stress.

-

Elucidating the specific downstream central signaling pathways that are modulated by the peripheral anti-inflammatory effects of neostigmine.

-

Conducting larger, well-controlled clinical trials to further define the therapeutic window and optimal dosing of neostigmine for the prevention of postoperative neurocognitive disorders.

A deeper understanding of these mechanisms will be crucial for optimizing the clinical use of neostigmine and for the development of novel therapeutic strategies that target the interplay between the peripheral and central nervous systems.

References

- 1. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neostigmine - Wikipedia [en.wikipedia.org]

- 3. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The effects of neostigmine on postoperative cognitive function and inflammatory factors in elderly patients – a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Cerebrospinal fluid pharmacokinetics and pharmacodynamics of intrathecal neostigmine methylsulfate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the safety of chronically administered intrathecal neostigmine methylsulfate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of Neostigmine on Early Postoperative Cognitive Dysfunction in Older Adult Patients Undergoing Noncardiac Surgery: A Double-Blind, Placebo-Controlled, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of neostigmine on postoperative cognitive function and inflammatory factors in elderly patients - a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of neostigmine on postoperative neurocognitive dysfunction: a systematic review and meta-analysis [frontiersin.org]

- 12. Enhanced Cholinergic Activity Improves Cerebral Blood Flow during Orthostatic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Cholinergic crisis after neostigmine administration in a dog with acquired focal myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

Neostigmine Bromide: An In-depth Technical Guide for Neuromuscular Junction Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Neostigmine Bromide, a pivotal tool for investigating the physiology of the neuromuscular junction (NMJ). It details the compound's mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its application in research settings.

Core Mechanism of Action

This compound is a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] Its primary function at the neuromuscular junction is to prevent the breakdown of the neurotransmitter acetylcholine (ACh).[1][4] By binding to and inhibiting AChE, neostigmine leads to an increased concentration and prolonged presence of ACh in the synaptic cleft.[1][4][5] This accumulation of ACh enhances the activation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, facilitating neurotransmission and increasing muscle strength.[1][5][6]

Neostigmine is a quaternary ammonium compound, which makes it polar and limits its ability to cross the blood-brain barrier.[3][7][8] Its action is therefore primarily localized to the peripheral nervous system, making it an ideal agent for studying the NMJ. In addition to its primary postsynaptic effect, some evidence suggests neostigmine may also have presynaptic actions, including increasing the quantal content of end-plate potentials (EPPs) by blocking presynaptic potassium channels, which enhances transmitter release.[6][9][10]

Caption: Neostigmine inhibits AChE, increasing ACh in the synapse.

Pharmacokinetics and Quantitative Effects

The efficacy and application of neostigmine in experimental settings are dictated by its pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Properties of Neostigmine

| Parameter | Value | Species | Citation(s) |

| Administration | IV, IM, SC, Oral | Human | [1][8] |

| Protein Binding | 15-25% (to serum albumin) | Human | [3][11][12] |

| Volume of Distribution | 0.12 - 1.4 L/kg | Human | [2][12] |

| Metabolism | Hydrolysis by cholinesterase, hepatic microsomal enzymes | Human | [3][11][12] |

| Elimination Half-Life | ~42-70 minutes | Human | [2][3] |

| Excretion | Primarily renal (~50-70% as unchanged drug) | Human | [2][11] |

Table 2: Dose-Response Data for Reversal of Neuromuscular Blockade

| Antagonist | Relaxant | Parameter | Value (mg/kg) | Species | Citation(s) |

| Neostigmine | Pancuronium | First Twitch ED₅₀ | 0.013 | Human | [13] |

| Neostigmine | d-tubocurarine | First Twitch ED₅₀ | 0.017 | Human | [13] |

| Neostigmine | Rocuronium | First Twitch ED₅₀ (at 10 min) | 0.017 | Human | [14] |

| Neostigmine | Rocuronium | First Twitch ED₈₀ (at 10 min) | 0.033 | Human | [14] |

| Neostigmine | Rocuronium | TOF Ratio ED₅₀ (at 10 min) | 0.017 | Human | [14] |

ED₅₀/ED₈₀: Effective dose to achieve 50%/80% of maximal effect.

Table 3: Effects on Electrophysiological & Neurochemical Parameters

| Parameter | Effect of Neostigmine | Model System | Citation(s) |

| Miniature End-Plate Potential (MEPP) Amplitude | Increased | Rat Extensor Digitorum Longus | [15] |

| End-Plate Potential (EPP) Amplitude | Increased | Rat Sciatic Nerve-Extensor Digitorum Longus | [9] |

| EPP Half-Decay Time | Increased | Rat Sciatic Nerve-Extensor Digitorum Longus | [9] |

| Quantal Content | Increased | Mouse Triangularis Sterni, Rat Sciatic Nerve | [9][10] |

| Extracellular ACh Concentration (Striatum) | Linear Increase (100-300 nM Neostigmine) | Rat (in vivo microdialysis) | [16] |

Experimental Protocols and Methodologies

Neostigmine is a valuable pharmacological tool in several key experimental paradigms for studying NMJ physiology.

In Vitro Electrophysiology: Nerve-Muscle Preparation

This technique allows for the direct measurement of synaptic events, such as miniature end-plate potentials (MEPPs) and evoked end-plate potentials (EPPs). The rat phrenic nerve-diaphragm preparation is a classic model.[6][17]

Detailed Methodology:

-

Dissection: Euthanize a rat according to approved institutional guidelines. Carefully dissect the diaphragm muscle with the phrenic nerve attached.[8][18] The muscle should be harvested and mounted within 15 minutes of euthanasia to ensure viability.[8]

-

Mounting: Pin the muscle preparation in a chamber continuously perfused with oxygenated (95% O₂/5% CO₂) Ringer's solution or Krebs-Henseleit solution at a controlled temperature (e.g., 25-30°C).[8]

-

Stimulation: Place the phrenic nerve on a suction electrode or a pair of platinum electrodes connected to a stimulator to deliver supramaximal stimuli (e.g., 0.5 ms duration pulses).[8]

-

Recording: Use sharp glass microelectrodes (filled with 3 M KCl) to impale muscle fibers near the end-plate region to record intracellular potentials.[6]

-

Data Acquisition:

-

MEPPs: Record spontaneous potentials in the absence of nerve stimulation. Analyze their amplitude and frequency.[12][19]

-

EPPs: Stimulate the nerve at a low frequency (e.g., 0.5 Hz) and record the resulting end-plate potentials.[5] To prevent muscle contraction from dislodging the electrode, experiments are often performed in the presence of a low concentration of a neuromuscular blocker (like d-tubocurarine) or in a low-calcium/high-magnesium solution to reduce transmitter release.

-

-

Neostigmine Application: After establishing a stable baseline recording, add this compound to the perfusing solution at the desired concentration (e.g., 0.1-1 µM).[10] Record changes in MEPP and EPP amplitude, duration, and quantal content.

Caption: Workflow for an in vitro electrophysiology experiment.

Myography: Isolated Muscle Contraction Studies

Myography measures the force of muscle contraction in response to nerve stimulation, providing a functional assessment of neuromuscular transmission.

Detailed Methodology:

-

Preparation: Dissect a nerve-muscle preparation (e.g., mouse extensor digitorum longus) as described above.[8]

-

Mounting: Secure the tendons at each end of the muscle to clamps within a myograph bath.[8] One clamp is fixed, and the other is attached to a force-displacement transducer. The bath is filled with warmed, oxygenated physiological saline.

-

Optimization: Determine the optimal muscle length (the length at which twitch tension is maximal) and the supramaximal stimulus voltage.[8]

-

Baseline Recording: Record baseline contractile responses to single stimuli (twitches) and trains of stimuli at various frequencies (tetanic contractions).

-

Neostigmine Application: Introduce this compound into the bath and record the potentiation of twitch and tetanic force. This is particularly useful for studying the reversal of a previously induced neuromuscular blockade.

In Vivo Neuromuscular Monitoring: Train-of-Four (TOF) Stimulation

TOF stimulation is a standard method, particularly in clinical and preclinical pharmacology, to assess the degree of neuromuscular blockade and its reversal by agents like neostigmine.[4][20]

Detailed Methodology:

-

Electrode Placement: Place two stimulating electrodes over a peripheral nerve, such as the ulnar nerve in humans or the sciatic nerve in rodents.[1]

-

Stimulation Protocol: The stimulator delivers four supramaximal stimuli in a "train" at a frequency of 2 Hz.[1][4][20]

-

Measurement: The resulting muscle contractions (e.g., adduction of the thumb for the ulnar nerve) are measured. In the absence of a neuromuscular blocker, all four twitches are of equal height.

-

Assessing Blockade: Non-depolarizing blockers cause a "fade," where the height of the fourth twitch (T4) is less than the first (T1). The TOF ratio (T4/T1) quantifies the degree of block.[4] A count of how many twitches are present also indicates the depth of the block (e.g., 2/4 twitches corresponds to ~80-90% receptor blockade).[15]

-

Reversal with Neostigmine: After inducing a block, administer neostigmine (e.g., 0.03-0.07 mg/kg IV) and monitor the return of the TOF ratio. A TOF ratio ≥ 0.9 is considered adequate recovery of neuromuscular function.[20]

Dose-Dependent Effects and Research Applications

The effect of neostigmine is dose-dependent. At therapeutic concentrations, it facilitates neuromuscular transmission. However, at very high doses, the excessive accumulation of ACh can lead to persistent depolarization of the muscle end-plate, resulting in a depolarizing-type neuromuscular block and muscle weakness.[2][18] This is often referred to as a "ceiling effect," where increasing the neostigmine dose beyond a certain point does not produce further reversal of a block and may even worsen it.[17]

References

- 1. highlandcriticalcare.com [highlandcriticalcare.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]

- 5. Functional and Structural Changes in Diaphragm Neuromuscular Junctions in Early Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of catecholamines on the neuromuscular junction in the rat diaphragm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myo-mechanical Analysis of Isolated Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Miniature end-plate potential | biology | Britannica [britannica.com]

- 10. researchgate.net [researchgate.net]

- 11. ppno.ca [ppno.ca]

- 12. mdpi.com [mdpi.com]

- 13. Detection of sub-miniature endplate potentials by harmonic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JaypeeDigital | Mounting the Muscle-Nerve Preparation [jaypeedigital.com]

- 15. aacn.org [aacn.org]

- 16. Neuromuscular transmission in new-born rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diacomp.org [diacomp.org]

- 18. End-plate potential - Wikipedia [en.wikipedia.org]

- 19. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Early-Stage Research Applications of Neostigmine Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostigmine Bromide, a quaternary ammonium compound, is a well-established reversible acetylcholinesterase inhibitor. Its primary mechanism of action involves the potentiation of cholinergic signaling by preventing the breakdown of the neurotransmitter acetylcholine. While its clinical applications in myasthenia gravis, postoperative ileus, and urinary retention are well-documented, its utility in early-stage research is expanding into novel areas. This technical guide provides an in-depth overview of the preclinical applications of this compound, focusing on its emerging roles in modulating inflammatory responses and conferring neuroprotection. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the underlying signaling pathways are presented to support further investigation and drug development efforts in these promising therapeutic areas.

Core Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its effects by binding to and reversibly inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of acetylcholine (ACh) into choline and acetic acid, terminating its action at the synapse. By inhibiting AChE, neostigmine increases the concentration and prolongs the half-life of ACh in the synaptic cleft.[3] This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors, resulting in a broad range of physiological effects.[3][4]

The positively charged quaternary ammonium group in the neostigmine molecule facilitates its binding to the anionic site of AChE, while the carbamate group covalently interacts with the esteratic site, leading to a more stable but still reversible inhibition compared to the rapid hydrolysis of acetylcholine.[3]

Early-Stage Research Applications

Beyond its established clinical uses, early-stage research has identified promising applications for this compound in the fields of inflammation and neurobiology.

Modulation of Inflammation: The Cholinergic Anti-inflammatory Pathway

A significant area of preclinical investigation is the role of neostigmine in activating the cholinergic anti-inflammatory pathway (CAP). This neuro-immune axis provides a crucial link between the nervous and immune systems for regulating inflammation.[1][5]

The CAP is primarily mediated by the vagus nerve, which, upon stimulation, releases acetylcholine.[5][6] This acetylcholine interacts with α7 nicotinic acetylcholine receptors (α7nAChR) expressed on the surface of macrophages and other immune cells.[1][3] Activation of α7nAChR initiates an intracellular signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][7] By inhibiting acetylcholinesterase, neostigmine amplifies this endogenous anti-inflammatory mechanism.[2]

Key signaling pathways implicated in the downstream effects of α7nAChR activation include the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[2]

Signaling Pathway: Cholinergic Anti-inflammatory Pathway (CAP)

Caption: Neostigmine inhibits AChE, increasing ACh levels and activating the α7nAChR on macrophages to suppress pro-inflammatory cytokine production via JAK2/STAT3 activation and NF-κB inhibition.

Neuroprotection

Emerging evidence suggests that neostigmine may exert neuroprotective effects, partly through its anti-inflammatory actions.[2] In animal models of neuroinflammation, neostigmine has been shown to reduce the activation of microglia and astrocytes, key immune cells in the central nervous system (CNS), and decrease the expression of pro-inflammatory cytokines within the brain.[2]

Furthermore, in a mouse model of asthma, which can induce oxidative stress in the brain, intraperitoneal administration of neostigmine was found to reverse the production of reactive oxygen species (ROS) and modulate the activity of the antioxidant enzyme catalase in the cerebral cortex.[4] This suggests a potential role for neostigmine in mitigating neuroinflammation and oxidative stress-related neuronal damage.

Gastrointestinal Motility

Neostigmine's ability to enhance gastrointestinal motility is a cornerstone of its clinical use and a significant area of preclinical research. By increasing the availability of acetylcholine in the myenteric plexus and at the neuromuscular junction, neostigmine stimulates smooth muscle contraction in the gut.[2]

Preclinical studies in various animal models, including rats and guinea pigs, have demonstrated a dose-dependent increase in gastric, antral, and intestinal motor activity following neostigmine administration.[8][9] These studies are crucial for understanding the pathophysiology of gastrointestinal dysmotility disorders and for the development of novel prokinetic agents.

Urinary Retention

The parasympathetic nervous system plays a vital role in bladder function, with acetylcholine acting on muscarinic receptors to induce detrusor muscle contraction and facilitate urination. Neostigmine's cholinomimetic effects make it a subject of investigation for non-obstructive urinary retention. Animal models are employed to study its efficacy and mechanism in promoting bladder emptying.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the early-stage research applications of this compound.

Table 1: Effects of Neostigmine on Inflammatory Markers in Animal Models

| Animal Model | Neostigmine Dose | Outcome Measure | Result | Reference |

| Lipopolysaccharide (LPS)-induced systemic inflammation in ewes | 0.5 mg/animal (i.v.) | Serum IL-1β concentration | Abolished LPS-induced increase (p < 0.05) | [7] |

| LPS-induced systemic inflammation in ewes | 0.5 mg/animal (i.v.) | IL-1β, IL-6, and TNF-α levels in the preoptic area | Prevented LPS-induced increase (p < 0.05) | [7] |

| Cecal Ligation and Puncture (CLP)-induced sepsis in rats | 75 µg/kg (four times over 24h) | Reactive Oxygen Species (ROS) production by PMNs | Significantly reduced at 20h post-CLP (p < 0.05) | [10] |

| CLP-induced sepsis in rats | 75 µg/kg (four times over 24h) | CD11b expression on PMNs | Significantly reduced at 15-20h post-CLP (p < 0.05) | [10] |

| Ovalbumin-induced asthma in mice | 80 µg/kg (i.p.) | ROS production in the cerebral cortex | Reverted to control levels | [4] |

Table 2: Effects of Neostigmine on Gastrointestinal Motility in Animal Models

| Animal Model | Neostigmine Concentration/Dose | Outcome Measure | Result | Reference |

| Isolated ileum from STZ-diabetic guinea pigs | 0.1 - 10 µM | Contractile force | Stronger contractions in diabetic vs. control tissue | [3] |

| Isolated gastric fundus from STZ-diabetic guinea pigs | 10 and 30 µM | Contractile force | Weaker contractions in diabetic vs. control tissue (p < 0.05) | [8] |

| Male SPRD rats | Not specified | Power spectrum density of myoelectric signals | Increased by 40-60% | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of early-stage research on this compound.

In Vitro Gastrointestinal Motility Assay (Organ Bath)

Objective: To assess the direct effect of this compound on the contractility of isolated gastrointestinal smooth muscle.

Materials:

-

Animal model (e.g., guinea pig, rat)

-

Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

This compound stock solution

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

-

Data acquisition system

Protocol:

-

Humanely euthanize the animal according to approved institutional protocols.

-

Isolate the desired segment of the gastrointestinal tract (e.g., ileum, fundus, antrum) and place it in ice-cold Krebs-Ringer solution.

-

Prepare longitudinal or circular muscle strips (approximately 1-2 cm in length).

-

Mount the tissue strips in the organ baths containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect one end of the tissue strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.

-

Record baseline contractile activity.

-

Add this compound to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.

-

Record the contractile responses until a plateau is reached at each concentration.

-

At the end of the experiment, wash out the drug and record the return to baseline.

-

Analyze the data to determine parameters such as maximal contraction (Emax) and the concentration producing 50% of the maximal response (EC50).

Experimental Workflow: In Vitro Gastrointestinal Motility Assay

Caption: Workflow for assessing the effect of this compound on isolated gastrointestinal tissue contractility.

Cecal Ligation and Puncture (CLP) Model of Sepsis

Objective: To induce a polymicrobial sepsis model in rodents to evaluate the anti-inflammatory effects of this compound.

Materials:

-

Rodent model (e.g., C57BL/6 mice)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps)

-

Suture material (e.g., 3-0 silk)

-

Needle (e.g., 21-gauge)

-

This compound solution

-

Saline for fluid resuscitation

Protocol:

-

Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.

-

Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.

-

Make a 1-2 cm midline laparotomy to expose the cecum.

-

Ligate the cecum with a silk suture at its base, distal to the ileocecal valve, ensuring not to occlude the bowel.

-

Puncture the ligated cecum once or twice with the needle.

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the peritoneal cavity.

-

Close the peritoneum and skin with sutures or surgical clips.

-

Administer subcutaneous saline for fluid resuscitation.

-

Administer this compound or vehicle control at predetermined time points post-surgery (e.g., intraperitoneally or intravenously).

-

Monitor the animals for signs of sepsis and survival.

-

At specified time points, collect blood and/or tissues for analysis of inflammatory markers (e.g., cytokines, immune cell activation).

Ovalbumin (OVA)-Induced Allergic Asthma Model

Objective: To create a model of allergic airway inflammation in mice to investigate the neuroprotective effects of this compound.

Materials:

-

Mouse model (e.g., BALB/c mice)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum) as an adjuvant

-

Phosphate-buffered saline (PBS)

-

Nebulizer

-

This compound solution

Protocol:

-

Sensitization: On days 0 and 14, administer an intraperitoneal injection of OVA (e.g., 20 µg) emulsified in alum (e.g., 2 mg) in PBS.

-

Challenge: On days 28, 29, and 30, expose the mice to an aerosolized solution of OVA (e.g., 1% in PBS) for 30 minutes using a nebulizer.

-

Treatment: Administer this compound (e.g., 80 µg/kg, i.p.) or vehicle control 30 minutes before each OVA challenge.

-

Assessment: 24-48 hours after the final challenge, perform assessments.

-

Bronchoalveolar lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltrate (e.g., eosinophils).

-

Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production.

-

Neurochemical Analysis: Harvest the brain for analysis of oxidative stress markers (e.g., ROS, catalase activity) in specific regions like the cerebral cortex.

-

Conclusion and Future Directions

This compound's well-defined mechanism of action as an acetylcholinesterase inhibitor provides a strong foundation for its exploration in novel therapeutic areas. Early-stage research has unveiled its potential to modulate the immune system via the cholinergic anti-inflammatory pathway and to exert neuroprotective effects. The preclinical data and experimental models detailed in this guide offer a framework for researchers and drug development professionals to further investigate these promising applications.

Future research should focus on elucidating the precise molecular mechanisms downstream of α7nAChR activation in different cell types, exploring the therapeutic window for neostigmine's anti-inflammatory and neuroprotective effects, and developing targeted delivery systems to minimize potential cholinergic side effects. The continued investigation of this compound and other cholinergic agents holds significant promise for the development of new treatments for a range of inflammatory and neurological disorders.

References

- 1. Physiology and immunology of the cholinergic antiinflammatory pathway [pfocr.wikipathways.org]

- 2. Effect of Neostigmine on Gastroduodenal Motility in Patients With Suspected Gastrointestinal Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neostigmine-induced contraction and nitric oxide-induced relaxation of isolated ileum from STZ diabetic guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI - Physiology and immunology of the cholinergic antiinflammatory pathway [jci.org]

- 6. Regional differences in neostigmine-induced contraction and relaxation of stomach from diabetic guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the cholinergic anti-inflammatory pathway: an innovative strategy for treating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Neostigmine Bromide's Role in the Immune-Inflammatory Response

Introduction

Neostigmine, a long-established carbamate derivative, is clinically recognized as a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] Its primary application has been in the reversal of non-depolarizing neuromuscular blockade post-surgery and in the management of myasthenia gravis, where it enhances neuromuscular transmission by increasing the availability of acetylcholine (ACh) at the neuromuscular junction.[1][2][3][4]

Recent decades of research have unveiled a compelling new dimension to neostigmine's pharmacological profile: its significant role in modulating the immune-inflammatory response.[1][5][6] This guide provides a detailed examination of the mechanisms, experimental evidence, and signaling pathways that define neostigmine's anti-inflammatory properties, positioning it as a molecule of interest for inflammatory and immune-mediated diseases.

Core Mechanism: The Cholinergic Anti-Inflammatory Pathway (CAP)

The primary mechanism through which neostigmine exerts its immunomodulatory effects is by amplifying the Cholinergic Anti-inflammatory Pathway (CAP) . The CAP is an endogenous, neuro-immune regulatory circuit that controls inflammation.[1][2][7]

-

AChE Inhibition: Neostigmine reversibly inhibits acetylcholinesterase, the enzyme responsible for the degradation of ACh.[8][9][10] This action increases the concentration and prolongs the half-life of ACh in the synaptic cleft and circulation.[1][9]

-

α7nAChR Activation: The increased levels of ACh lead to enhanced stimulation of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is expressed on the surface of various immune cells, most notably macrophages.[1][7]

-

Suppression of Pro-inflammatory Cytokines: Activation of α7nAChR on macrophages inhibits the synthesis and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][11][12]

Because neostigmine is a quaternary ammonium compound, it does not readily cross the blood-brain barrier, meaning its primary immunomodulatory effects are peripherally mediated.[8][9]

Intracellular Signaling Pathways

The activation of the α7nAChR by acetylcholine initiates a cascade of intracellular signaling events that culminate in the suppression of inflammatory responses. Neostigmine, by increasing ACh availability, effectively triggers these downstream pathways. The key pathways implicated include the inhibition of NF-κB and the activation of the JAK2/STAT3 pathway.[1][13][14]

Caption: Neostigmine's Anti-inflammatory Signaling Cascade.

Quantitative Data on Immunomodulatory Effects

Numerous preclinical studies have quantified the anti-inflammatory effects of neostigmine across various animal models. The data consistently demonstrates a significant reduction in key inflammatory markers.

| Model / Condition | Animal | Neostigmine Treatment | Key Findings | Reference |

| LPS-Induced Systemic Inflammation | Ovine | 0.5 mg/animal | Suppressed LPS-stimulated synthesis of IL-1β, IL-6, and TNF-α in the preoptic area (p < 0.05). | [11][12] |

| Formalin-Induced Paw Edema (Acute) | Rat | 0.2 mg/kg | 5.02% inhibition of inflammation. When combined with Celecoxib (2 mg/kg), inhibition increased to 13.54%. | [15] |

| Formalin-Induced Paw Edema (Sub-chronic) | Rat | 0.2 mg/kg + Diclofenac (10 mg/kg) | 33.91% inhibition of inflammation after 5 days, significantly better than neostigmine alone (-5.51%). | [15] |

| Endotoxic Shock (LPS-induced) | Mouse | 12.5, 25, 50 µg/kg (ip) | Significantly decreased serum levels of TNF-α and IL-1β and increased survival rate, especially when combined with anisodamine. Effects were abolished in α7nAChR knockout mice. | [16] |

| Crush Syndrome | Mouse | Neostigmine + Anisodamine | Decreased levels of TNF-α, IL-6, H2O2, MPO, and NO in compressed muscle. Effects were attenuated by α7nAChR knockout. | [13] |

| DSS-Induced Colitis | Mouse | 40 µg/kg Neostigmine + 20 mg/kg Anisodamine | Significantly decreased mRNA levels of INF-γ, TNF-α, IL-6, and IL-22 and protein concentrations of TNF-α, INF-γ, and IL-1β in colon tissues. | [14] |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to investigate neostigmine's anti-inflammatory effects.

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is standard for inducing a systemic inflammatory response mimicking sepsis.

-

Animal Model: Ovine (sheep) or murine (mice/rats) models are commonly used.[11][16]

-

Induction of Inflammation: A single intravenous (IV) or intraperitoneal (IP) injection of bacterial lipopolysaccharide (LPS from E. coli) is administered. A typical dose in ovine models is 400 ng/kg[11], while in mice it can be around 30 mg/kg.[16]

-

Drug Administration: Neostigmine (e.g., 0.5 mg/animal in sheep, 12.5-50 µg/kg in mice) is administered, often immediately after the LPS challenge.[11][16] Control groups receive saline or LPS alone.

-

Sample Collection: Blood samples are collected at various time points post-injection to measure systemic cytokine levels. For central effects, brain tissue (e.g., preoptic area) is harvested after euthanasia.[11][12]

-

Analysis: Serum or tissue homogenates are analyzed for cytokine concentrations (TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Gene expression can be quantified using RT-PCR.[16]

References

- 1. New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New advances in clinical application of neostigmine: no longer focusing solely on increasing skeletal muscle strength [frontiersin.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. doaj.org [doaj.org]

- 6. researchgate.net [researchgate.net]

- 7. Acetylcholine and an acetylcholinesterase inhibitor neostigmine can aggravate tularemia progress in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Neostigmine - Wikipedia [en.wikipedia.org]

- 10. openanesthesia.org [openanesthesia.org]

- 11. Neostigmine Attenuates Proinflammatory Cytokine Expression in Preoptic Area but Not Choroid Plexus during Lipopolysaccharide-Induced Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Combined administration of anisodamine and neostigmine rescued acute lethal crush syndrome through α7nAChR-dependent JAK2-STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combined administration of anisodamine and neostigmine alleviated colitis by inducing autophagy and inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effective interplay of (non-) selective NSAIDs with neostigmine in animal models of analgesia and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combined administration of anisodamine and neostigmine produces anti-shock effects: involvement of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the Dose-Response Curve of Neostigmine Bromide in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostigmine Bromide is a parasympathomimetic drug that acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, neostigmine increases the concentration and prolongs the action of acetylcholine at cholinergic synapses.[2] This mechanism of action makes it a valuable tool for studying cholinergic signaling and for the treatment of conditions such as myasthenia gravis.[1] These application notes provide detailed protocols for culturing neurons and for determining the dose-response curve of this compound by measuring its inhibitory effect on AChE activity in a cultured neuron model.

Data Presentation

This compound Activity Profile

The following tables summarize the quantitative data regarding the effects of this compound on neuronal function and enzyme activity.

| Parameter | Value | Cell Type | Source |

| IC50 | 3.73 nmol·L⁻¹ | Recombinant Human Acetylcholinesterase | [3] |

Table 1: Inhibitory concentration (IC50) of Neostigmine against acetylcholinesterase.

| Neostigmine Concentration (µM) | nAChR Current Depression (%) | Cell Type | Source |

| 100 | 21.5 ± 10.7 | Cultured Rat Superior Cervical Ganglia Neurons | [4] |

| 200 | 52.9 ± 9.2 | Cultured Rat Superior Cervical Ganglia Neurons | [4] |

| 400 | 86.9 ± 4.9 | Cultured Rat Superior Cervical Ganglia Neurons | [4] |

Table 2: Effect of Neostigmine on nicotinic acetylcholine receptor (nAChR) currents.

| Neostigmine Concentration (µM) | Electrophysiological Effect | Cell Type | Source |

| 20 | Depolarization and increased input resistance | Immature Rat Piriform Cortex Slices | [5] |

Table 3: Electrophysiological effects of Neostigmine on neuronal properties.

Experimental Protocols

I. Primary Neuronal Cell Culture

This protocol describes the basic steps for establishing a primary culture of rodent cortical neurons.

Materials:

-

E18 pregnant rat or mouse

-

Hibernate®-E medium

-